molecular formula C8H16O3 B8363466 Methyl 2-n-butyloxypropionate

Methyl 2-n-butyloxypropionate

Cat. No. B8363466
M. Wt: 160.21 g/mol
InChI Key: QBVBLLGAMALJGB-UHFFFAOYSA-N
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Patent
US05252251

Procedure details

20.0 g of optically active methyl lactate and 47.8 g of n-butyl iodide were dissolved in ethyl acetate, and 20 g of Ag2O and 2.0 g of Molecular Sieve 3A were added thereto, followed by 7 hours of stirring at 60° C. After filtration of the insoluble matter, the solvent was distilled off and the remainder was distilled under reduced pressure (66° C./4 mmHg) to obtain 18.4 g of the product. (Yield: 42.8 %)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Ag2O
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
42.8%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[CH:2]([CH3:4])[OH:3].[CH2:8](I)[CH2:9][CH2:10][CH3:11]>C(OCC)(=O)C>[CH2:8]([O:3][CH:2]([CH3:4])[C:1]([O:6][CH3:7])=[O:5])[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)OC
Name
Quantity
47.8 g
Type
reactant
Smiles
C(CCC)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Ag2O
Quantity
20 g
Type
reactant
Smiles
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
of stirring at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the insoluble matter
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISTILLATION
Type
DISTILLATION
Details
the remainder was distilled under reduced pressure (66° C./4 mmHg)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(CCC)OC(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05252251

Procedure details

20.0 g of optically active methyl lactate and 47.8 g of n-butyl iodide were dissolved in ethyl acetate, and 20 g of Ag2O and 2.0 g of Molecular Sieve 3A were added thereto, followed by 7 hours of stirring at 60° C. After filtration of the insoluble matter, the solvent was distilled off and the remainder was distilled under reduced pressure (66° C./4 mmHg) to obtain 18.4 g of the product. (Yield: 42.8 %)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
47.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Ag2O
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
42.8%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[CH:2]([CH3:4])[OH:3].[CH2:8](I)[CH2:9][CH2:10][CH3:11]>C(OCC)(=O)C>[CH2:8]([O:3][CH:2]([CH3:4])[C:1]([O:6][CH3:7])=[O:5])[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)OC
Name
Quantity
47.8 g
Type
reactant
Smiles
C(CCC)I
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Ag2O
Quantity
20 g
Type
reactant
Smiles
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
of stirring at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration of the insoluble matter
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
DISTILLATION
Type
DISTILLATION
Details
the remainder was distilled under reduced pressure (66° C./4 mmHg)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(CCC)OC(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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